molecular formula C10H6ClNO3 B3158675 5-Chloro-4-hydroxyquinoline-3-carboxylic acid CAS No. 860205-48-7

5-Chloro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B3158675
CAS No.: 860205-48-7
M. Wt: 223.61 g/mol
InChI Key: AZZUWFJILOYUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

5-Chloro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-4-hydroxyquinoline-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound also interferes with DNA replication and transcription processes, making it effective against certain pathogens .

Comparison with Similar Compounds

5-Chloro-4-hydroxyquinoline-3-carboxylic acid is similar to other quinoline derivatives such as chloroquine and quinine. it is unique due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share a quinoline backbone but differ in their substituents, leading to varied applications and mechanisms of action.

Properties

IUPAC Name

5-chloro-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-6-2-1-3-7-8(6)9(13)5(4-12-7)10(14)15/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZUWFJILOYUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C(=CN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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